N-(2-fluorophenyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(2-fluorophenyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-fluorophenyl group and two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3,5-dimethoxybenzamide typically involves the reaction of 2-fluoroaniline with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.
Reduction: Formation of N-(2-fluorophenyl)-3,5-dimethoxyaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways by binding to active sites or allosteric sites on target proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-3,5-dimethoxybenzylamine
- N-(2-fluorophenyl)-3,5-dimethoxybenzoic acid
- N-(2-fluorophenyl)-3,5-dimethoxybenzyl alcohol
Uniqueness
N-(2-fluorophenyl)-3,5-dimethoxybenzamide is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
348592-44-9 |
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Molecular Formula |
C15H14FNO3 |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H14FNO3/c1-19-11-7-10(8-12(9-11)20-2)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
DRSHEQDEGJNTTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2F)OC |
Origin of Product |
United States |
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